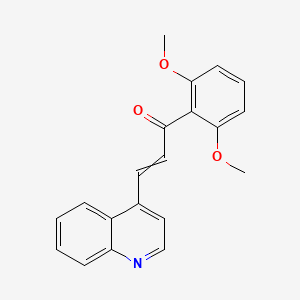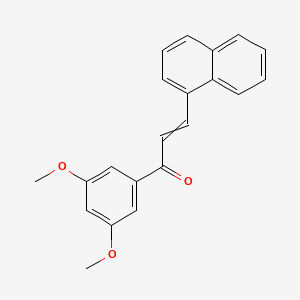![molecular formula C37H57N3 B12609141 N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine CAS No. 881033-24-5](/img/structure/B12609141.png)
N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry and industry. This compound is characterized by the presence of cyclohexyl and di(propan-2-yl)phenyl groups attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine typically involves the reaction of cyclohexylamine with 2,6-di(propan-2-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
化学反応の分析
Types of Reactions: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or toluene.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted compounds.
科学的研究の応用
Chemistry: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes. These complexes are valuable in catalysis and other chemical transformations.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its role in modulating biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry, where it may exhibit pharmacological activities.
Industry: In industrial applications, N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine is used as a stabilizer and additive in polymer production, enhancing the properties and durability of the final products.
作用機序
The mechanism of action of N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis and as a coupling reagent.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis for similar applications.
Uniqueness: N,N-Dicyclohexyl-N’,N’'-bis[2,6-di(propan-2-yl)phenyl]guanidine stands out due to its unique combination of cyclohexyl and di(propan-2-yl)phenyl groups, which impart specific steric and electronic properties. These properties make it particularly effective in certain catalytic and stabilization applications, distinguishing it from other similar compounds.
特性
CAS番号 |
881033-24-5 |
|---|---|
分子式 |
C37H57N3 |
分子量 |
543.9 g/mol |
IUPAC名 |
1,1-dicyclohexyl-2,3-bis[2,6-di(propan-2-yl)phenyl]guanidine |
InChI |
InChI=1S/C37H57N3/c1-25(2)31-21-15-22-32(26(3)4)35(31)38-37(39-36-33(27(5)6)23-16-24-34(36)28(7)8)40(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-30H,9-14,17-20H2,1-8H3,(H,38,39) |
InChIキー |
BHEHGMORXWSQTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=NC2=C(C=CC=C2C(C)C)C(C)C)N(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)




![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![(2-Hydroxyphenyl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12609134.png)
